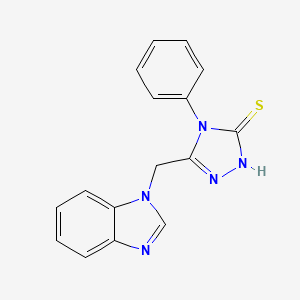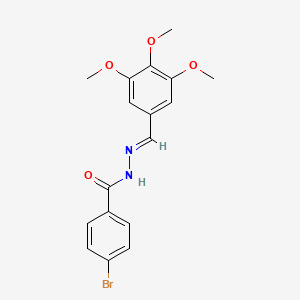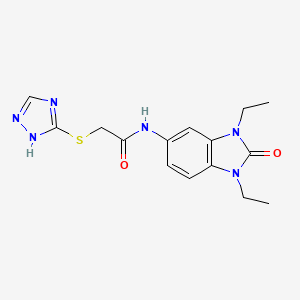
2-chloro-4-(4-morpholinyl)-6-(4-thiomorpholinyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves various chemical reactions, including cyclization and substitution reactions. For example, derivatives have been synthesized by reacting 2,4,6-trichloro-1,3,5-triazine with morpholine under specific conditions to obtain targeted compounds. These processes are often followed by further reactions, such as with amino-phenyl-4-boronic acid pinacol ester, to achieve the desired structure, demonstrating a complex but controlled synthetic pathway for triazine derivatives (Jiao Chun-l, 2014).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including "2-chloro-4-(4-morpholinyl)-6-(4-thiomorpholinyl)-1,3,5-triazine," is characterized by techniques such as single-crystal X-ray diffraction. These analyses reveal details about the crystal system, often orthorhombic, and provide insights into the compound's geometry and intermolecular interactions, such as hydrogen bonding patterns (N. Rao et al., 2022).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including interaction with nucleophilic and non-nucleophilic bases, leading to a range of products depending on the reactants and conditions. These reactions often involve substitutions, eliminations, and rearrangements, highlighting the chemical versatility and reactivity of the triazine core structure (O.A. Grytsak et al., 2021).
Physical Properties Analysis
The physical properties of triazine derivatives, including solubility, crystal form, and thermal stability, are crucial for their application in various fields. These compounds often demonstrate significant solubility in chlorinated solvents and exhibit varying degrees of thermal stability, which can be analyzed through techniques like thermogravimetric analysis to understand their behavior under different conditions (K. Patel et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research on 1,3,5-triazine derivatives has led to the synthesis of novel compounds with potential applications in antimicrobial and antitumor activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and Schiff base derivatives have been synthesized for screening their antimicrobial activities, where some showed good or moderate activities against test microorganisms (H. Bektaş et al., 2010). Additionally, triazine derivatives have been prepared through reactions with various primary amines, including morpholine, showing potential in the development of antimicrobial agents (Zhang Li-hu, 2014).
Anticancer Research
1,3,5-Triazine (s-Triazine) serves as a versatile nucleus for designing bioactive molecules in cancer therapy. Aryl methylamino, morpholino, and triamino substituted triazines have been synthesized, with many showing remarkable antitumor activities. This research aims to aid in developing new 1,3,5-triazine-derived compounds for antitumor activity (Sonika Jain et al., 2020).
Antimalarial Activity
Hybrid 4-aminoquinolines-1,3,5-triazine compounds have been synthesized and screened against chloroquine-sensitive strains of Plasmodium falciparum, exhibiting mild to moderate antimalarial activity. This research suggests potential applications in developing new antimalarial agents (H. Bhat et al., 2016).
Advanced Material Synthesis
1,3,5-Triazine derivatives have been used in the synthesis of new heat-resistant polyamides, demonstrating good thermal stability, solubility, and flame retardancy. Such materials could find applications in areas requiring materials with high thermal resistance and low flammability (M. Dinari & A. Haghighi, 2017).
Microwave-assisted Synthesis
Microwave irradiation has been employed to assist in the synthesis of bis-arm s-triazine oxy-Schiff base and oxybenzylidene barbiturate derivatives. This method is noted for its efficiency, reduced reaction times, and potential interest in coordination and medicinal chemistry (Kholood A. Dahlous et al., 2018).
Eigenschaften
IUPAC Name |
4-(4-chloro-6-thiomorpholin-4-yl-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5OS/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIKQFQIULCYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513660.png)

![ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513680.png)
![N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513687.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)
![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)
![N-{3,5-dichloro-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5513704.png)


![3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5513740.png)


![N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B5513765.png)
![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)